molecular formula C22H31NO3 B1259166 Spiramine D

Spiramine D

Cat. No. B1259166
M. Wt: 357.5 g/mol
InChI Key: QSMGOIQENWNEMA-YYIAVMPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiramine D is a natural product found in Spiraea japonica with data available.

Scientific Research Applications

Anti-Cancer Properties

Spiramine derivatives, including Spiramine D, have shown potential as anti-cancer agents. A study by Chen Yan et al. (2014) found that these derivatives can induce apoptosis in cancer cells in a Bax/Bak-independent manner. This indicates a new approach for anti-cancer therapy.

Neuroprotective Effects

Spiramine D has been studied for its neuroprotective effects. Ling Li et al. (2002) and Li et al. (2001) reported that Spiramine T, a related compound, exhibits neuroprotective effects on cerebral ischemia-reperfusion injury, suggesting similar potential for Spiramine D.

Antiplatelet and Antithrombotic Activities

Studies on Spiramine Q, closely related to Spiramine D, demonstrated antiplatelet and antithrombotic activities. Z. Shen et al. (2000) found that Spiramine Q inhibits platelet aggregation, which suggests a similar potential for Spiramine D in thrombosis-related conditions.

Biosynthesis Studies

Research into the biosynthesis of atisine-type diterpenoid alkaloids, including Spiramine D, has been conducted by Pei-Ji Zhao et al. (2009). Understanding the biosynthesis pathways is crucial for the development of synthetic methods for these compounds.

Anti-Inflammatory Effects

Spiramine D and its derivatives have shown potential anti-inflammatory effects. This application is supported by research on related compounds like Spiramine T, which exhibit similar properties.

Anti-Tobacco Mosaic Virus Activity

Research by Yuan Ma et al. (2016) has shown that diterpene alkaloids from Spiraea japonica, including spiramines, exhibit anti-tobacco mosaic virus activity, suggesting potential use in plant protection or antiviral research.

Synthetic Routes

The synthetic routes for creating spiramine compounds have been a focus of study, contributing to the understanding of how these compounds can be synthesized in the lab for various applications. This includes the work by Hang Cheng et al. (2016) on total syntheses of related compounds.

properties

Product Name

Spiramine D

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(1R,2S,3S,5S,7R,8R,12R,13R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol

InChI

InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18+,19?,20+,21-,22+/m0/s1

InChI Key

QSMGOIQENWNEMA-YYIAVMPWSA-N

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@@H]2OCC7

Canonical SMILES

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7

synonyms

spiramine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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